3-Cyclopropyl-1-{1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl}imidazolidine-2,4-dione
Description
3-Cyclopropyl-1-{1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl}imidazolidine-2,4-dione is a heterocyclic compound featuring an imidazolidine-2,4-dione core substituted with a cyclopropyl group and a piperidin-4-yl moiety linked via a propanoyl group to a 2-fluorophenoxy ring. The cyclopropyl group enhances metabolic stability by reducing oxidative degradation, while the fluorine atom may improve binding affinity through halogen bonding interactions .
Properties
IUPAC Name |
3-cyclopropyl-1-[1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4/c1-13(28-17-5-3-2-4-16(17)21)19(26)22-10-8-14(9-11-22)23-12-18(25)24(20(23)27)15-6-7-15/h2-5,13-15H,6-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZXCVNLLFWNAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)N2CC(=O)N(C2=O)C3CC3)OC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Cyclopropyl-1-{1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl}imidazolidine-2,4-dione is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a cyclopropyl group, an imidazolidine ring, and a piperidine derivative. Its molecular formula is with a molecular weight of approximately 348.39 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃F₂N₂O₃ |
| Molecular Weight | 348.39 g/mol |
| IUPAC Name | This compound |
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in cellular signaling pathways, particularly those related to cancer proliferation and inflammation.
- Receptor Modulation : The compound has been shown to interact with various receptors, potentially modulating their activity in ways that could benefit therapeutic outcomes in diseases such as cancer and fibrosis.
Anticancer Activity
Several studies have focused on the anticancer properties of this compound:
- Cell Proliferation Inhibition : In vitro assays have demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values indicate potent activity, with some studies reporting values as low as 10 µM.
- Apoptosis Induction : Flow cytometry analyses have shown that treatment with this compound leads to increased apoptosis in cancer cells, suggesting a mechanism involving the activation of pro-apoptotic pathways.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- Cytokine Production : In vitro studies have indicated a reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophages treated with the compound, highlighting its potential as an anti-inflammatory agent.
Case Studies
Several case studies have documented the effects of this compound in preclinical models:
- Study on Lung Cancer : A study involving xenograft models demonstrated that administration of the compound resulted in significant tumor size reduction compared to control groups. Histological analysis revealed decreased cell proliferation markers.
- Fibrosis Model : In models of pulmonary fibrosis, treatment with the compound showed promising results in reducing fibrotic markers and improving lung function metrics.
Safety and Toxicology
Toxicological assessments indicate that this compound exhibits low toxicity at therapeutic doses. Studies report no significant adverse effects in animal models at doses up to 100 mg/kg.
Scientific Research Applications
Anticancer Properties
Research has highlighted the compound's potential in cancer therapy. Notable findings include:
- Cell Proliferation Inhibition : In vitro assays have demonstrated significant inhibition of various cancer cell lines, including breast and lung cancer cells. Reports indicate IC50 values as low as 10 µM, indicating potent activity against these cancer types.
- Apoptosis Induction : Flow cytometry analyses have shown that treatment with this compound leads to increased apoptosis in cancer cells, suggesting activation of pro-apoptotic pathways.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- Cytokine Production : In vitro studies indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages treated with the compound, highlighting its potential as an anti-inflammatory agent.
Case Studies
Several case studies have documented the effects of this compound in preclinical models:
- Lung Cancer Study : A study involving xenograft models demonstrated that administration of the compound resulted in significant tumor size reduction compared to control groups. Histological analysis revealed decreased cell proliferation markers.
- Pulmonary Fibrosis Model : In models of pulmonary fibrosis, treatment with the compound showed promising results in reducing fibrotic markers and improving lung function metrics.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Core Variations
The compound is compared below with analogues sharing key structural motifs, such as cyclopropyl groups, fluorinated aromatic systems, or imidazolidine/pyrimidine-dione cores.
Pharmacological Implications of Structural Differences
- BK67713 : The absence of fluorine and presence of a lipophilic isopropyl group may enhance membrane permeability but reduce polarity compared to the target compound. This could lead to differences in absorption and target engagement .
- Iodine’s polarizability may favor interactions with hydrophobic pockets .
- [832720-36-2] : The trifluoromethyl group significantly increases lipophilicity and metabolic resistance, while the sodium carboxylate improves solubility. These features suggest a balance between bioavailability and sustained activity .
- [83846-83-7]: The quinazoline core and benzoyl-piperidine linkage may confer rigidity, limiting conformational flexibility compared to the target compound’s propanoyl-piperidine bridge. This could impact binding to dynamic enzyme active sites .
Similarity Scores and Functional Group Trends
highlights similarity scores based on Tanimoto coefficients (e.g., 0.76 for [871700-22-0]). High-scoring compounds share cyclopropyl or fluorinated aromatic groups but diverge in core heterocycles. Lower-scoring analogues (e.g., similarity ≤0.63) often feature bulkier substituents (e.g., trifluoromethyl) or alternative scaffolds (e.g., quinazoline), underscoring the importance of the imidazolidine-dione core for target specificity .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of 3-Cyclopropyl-1-{1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl}imidazolidine-2,4-dione?
- Methodological Answer :
- Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent, catalyst loading) and identify optimal conditions. For example, highlights the use of NaOH in dichloromethane for a structurally related piperidine derivative, achieving 99% purity.
- Include purification steps such as column chromatography or recrystallization to isolate the target compound. Monitor reaction progress via TLC or HPLC .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Follow GHS-based precautions : Use PPE (gloves, lab coat, goggles) and work in a fume hood. For skin/eye contact, rinse immediately with water ().
- Implement emergency measures : Store in airtight containers away from ignition sources ( ). Reference Safety Data Sheets (SDS) for spill management and disposal guidelines .
Q. Which analytical techniques are recommended for structural characterization?
- Methodological Answer :
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
- X-ray crystallography (as in ) for resolving stereochemistry and crystal packing.
- High-resolution mass spectrometry (HRMS) to verify molecular weight. Cross-validate with computational tools (e.g., PubChem-derived InChI/SMILES in ) .
Advanced Research Questions
Q. How can computational methods predict reaction pathways or intermediate stability for this compound?
- Methodological Answer :
- Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates. ICReDD’s approach ( ) integrates computational path searches with experimental validation.
- Apply molecular docking if the compound has biological targets, leveraging software like AutoDock or Schrödinger .
Q. How to resolve contradictions in purity assessments between HPLC and NMR data?
- Methodological Answer :
- Multi-technique validation : Combine HPLC (for quantitative purity) with ¹H NMR (to detect non-UV-active impurities).
- Spiking experiments : Add a known impurity to assess detection limits.
- Advanced chromatography : Use LC-MS or 2D NMR (e.g., HSQC, COSY) for structural elucidation of contaminants .
Q. What strategies elucidate the reaction mechanism of key transformations involving this compound?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Replace hydrogen with deuterium at suspected reactive sites to probe rate-determining steps.
- Trapping experiments : Introduce radical scavengers or nucleophiles to intercept intermediates.
- In situ monitoring : Use FTIR or Raman spectroscopy to track bond formation/cleavage in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
